2-Bromopropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89689. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

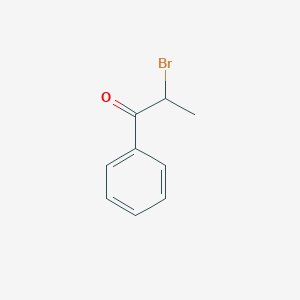

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDWOCRJBPXJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870938 | |

| Record name | 1-propanone, 2-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-00-3 | |

| Record name | α-Bromopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 2-bromo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-bromo-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-propanone, 2-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopropiophenone

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of 2-Bromopropiophenone, a key organic compound, covering its chemical and physical properties, experimental protocols for its synthesis, and its potential biological significance.

Core Properties of this compound

CAS Number: 2114-00-3[1][2][3][4]

This compound, also known as α-Bromopropiophenone, is an α-bromoketone that serves as a versatile intermediate in various organic syntheses.[3][5] Its chemical structure consists of a propiophenone scaffold with a bromine atom substituted at the alpha position to the carbonyl group.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | [1][3][6][7] |

| Molecular Weight | 213.07 g/mol | [1][2][3][4][7] |

| Appearance | Colorless to pale yellow or red-green clear liquid | [1][6][7] |

| Boiling Point | 245-250 °C (lit.) | [8] |

| 138-140 °C / 14 mmHg (lit.) | ||

| 132-133 °C / 12 mmHg | [9] | |

| 105 °C / 0.1 mmHg (lit.) | ||

| Density | 1.41 g/cm³ | [6] |

| 1.4 g/mL at 25 °C (lit.) | [8] | |

| 1.43 | [1] | |

| Refractive Index | n20/D 1.571 (lit.) | [8] |

| 1.556 | [6] | |

| 1.57 | [1] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| 62.9 °C | [6] | |

| Solubility | Insoluble in water. Soluble in many organic solvents like ethanol, ether, and acetone. | [6] |

| Purity | >96.0% (GC) | [1][7] |

| 95% |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the bromination of propiophenone. Below are detailed methodologies from cited sources.

Method 1: Bromination in Dichloromethane

This procedure outlines the direct bromination of propiophenone in a dichloromethane solvent.

Procedure: A solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise to a solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane at 20°C.[10] After a 30-minute reaction time, the solution is evaporated to yield this compound quantitatively, which can then be used directly in subsequent reactions.[10]

Method 2: Aluminum Chloride Catalyzed Bromination in Chloroform

This method utilizes a catalyst to facilitate the bromination reaction.

Procedure: To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, a pinch of pre-ground aluminum chloride is added.[11] A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise with stirring.[11] The reaction mixture, which decolorizes instantaneously, is cooled in an ice bath and stirred overnight to facilitate the removal of the hydrobromic acid formed.[11] The catalyst is subsequently filtered off, and the solvent is evaporated from the filtrate, yielding 22 g of an oily product.[11]

Reactivity and Stability

This compound is stable under normal conditions.[12] However, it is sensitive to heat and moisture.[1] Incompatible materials include strong oxidizing agents and strong bases.[12][13] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen halides.[12]

Biological Significance and Potential Signaling Pathway Inhibition

Brominated propiophenone derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15] The introduction of a bromine atom can modulate the molecule's physicochemical properties, potentially enhancing its pharmacological profile.[14]

One of the proposed mechanisms for the anti-inflammatory effects of brominated propiophenones is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[14] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.[14]

Visualizations

Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Proposed Inhibition of the NF-κB Signaling Pathway

Caption: Proposed mechanism of NF-κB inhibition by bromopropiophenone derivatives.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound 95 2114-00-3 [sigmaaldrich.com]

- 3. This compound CAS#: 2114-00-3 [m.chemicalbook.com]

- 4. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ブロモプロピオフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [chembk.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 2114-00-3 [chemicalbook.com]

- 9. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

physical and chemical properties of 2-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromopropiophenone (α-Bromopropiophenone), a key intermediate in organic and pharmaceutical synthesis. This document includes detailed experimental protocols for its preparation and purification, an analysis of its chemical reactivity, and a summary of its spectroscopic characteristics. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound, with the CAS number 2114-00-3, is an α-haloketone that serves as a versatile building block in the synthesis of a wide range of organic compounds. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for a variety of chemical transformations. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by a pungent odor and is known to be a lachrymator, a substance that irritates the eyes and causes tears.[2][3] It is stable under normal storage conditions but is sensitive to heat and moisture.[4][5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₉BrO | [1][6] |

| Molecular Weight | 213.07 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 245-250 °C (at 760 mmHg) | [7][8] |

| 138-140 °C (at 14 mmHg) | [9] | |

| 137 °C (at 20 mmHg) | [10] | |

| 132-133 °C (at 12 mmHg) | [11] | |

| Density | ~1.41 g/cm³ at 25 °C | [7][8] |

| Refractive Index (n²⁰/D) | ~1.571 | [8][9] |

| Flash Point | >110 °C (>230 °F) | [2][12] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, acetone, and chloroform. | [1] |

Chemical Reactivity and Applications

As an α-haloketone, this compound's reactivity is dominated by the two electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon. The electron-withdrawing nature of the adjacent carbonyl group enhances the susceptibility of the α-carbon to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[13]

Key reactions involving this compound include:

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles, displacing the bromide ion. This is a cornerstone of its utility in synthesis.

-

Favorskii Rearrangement: In the presence of a base, it can undergo rearrangement to form carboxylic acid derivatives.

-

Heterocycle Synthesis: It is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles.

Due to its versatile reactivity, this compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, including:

-

Bupropion (an antidepressant).[14]

-

Phenmetrazine (a stimulant).[14]

-

It is also used in the synthesis of 2-phenylmorpholinols and various N-phenacylammonium salts.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound via the α-bromination of propiophenone are detailed below.

This procedure yields this compound quantitatively.

Materials:

-

Propiophenone (72 g, 0.5 mol)

-

Bromine (82 g, 0.51 mol)

-

Dichloromethane (600 ml)

Procedure:

-

Dissolve 72 g of propiophenone in 500 ml of dichloromethane in a suitable reaction vessel.

-

Prepare a solution of 82 g of bromine in 100 ml of dichloromethane.

-

Add the bromine solution dropwise to the propiophenone solution at 20°C with stirring.

-

Continue stirring for 30 minutes after the addition is complete.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be used directly for further reactions or purified as described below.

This method utilizes a Lewis acid catalyst.[13]

Materials:

-

Propiophenone (13.4 g, 0.1 mol)

-

Anhydrous Chloroform (120 ml)

-

Aluminum chloride (a pinch, finely ground)

-

Bromine (5 ml, 0.1 mol)

Procedure:

-

Add a pinch of freshly ground aluminum chloride to a solution of 13.4 g of propiophenone in 100 ml of anhydrous chloroform in a flask equipped with a dropping funnel and a stirrer.

-

Prepare a solution of 5 ml of bromine in 20 ml of anhydrous chloroform.

-

Add the bromine solution dropwise to the propiophenone solution with constant stirring. The mixture should decolorize almost instantaneously.[13]

-

After the addition is complete, cool the reaction mixture in an ice bath.

-

Stir the mixture overnight to facilitate the removal of the hydrobromic acid gas formed.[13]

-

Filter off the catalyst.

-

Remove the solvent from the filtrate by evaporation under reduced pressure to yield the crude product as an oil.[13]

References

- 1. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(2114-00-3)FT-IR [chemicalbook.com]

- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 4'-Bromopropiophenone(10342-83-3) 13C NMR [m.chemicalbook.com]

- 8. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 10. CN1887698A - Vacuum distillation process of purifying industrial P2S5 - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-BROMOPROPENE(557-93-7) 13C NMR [m.chemicalbook.com]

- 13. asdlib.org [asdlib.org]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Bromopropiophenone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropiophenone, also known as α-bromopropiophenone, is an organic compound that serves as a key intermediate in various synthetic pathways.[1] Its chemical structure, featuring a phenyl group, a carbonyl group, and a bromine atom on the alpha carbon, makes it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthesis protocols, and analytical methodologies.

Molecular Structure and Properties

This compound is a halogenated ketone with the molecular formula C₉H₉BrO.[1] Its structure is characterized by a propiophenone backbone with a bromine atom substituted at the α-position to the carbonyl group.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Citations |

| IUPAC Name | 2-bromo-1-phenylpropan-1-one | [1] |

| Synonyms | α-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone | [1] |

| CAS Number | 2114-00-3 | [1][2] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or oil | [3] |

| Boiling Point | 245-250 °C | [2] |

| Density | 1.4 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.571 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol. | [3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the α-bromination of propiophenone. Below are two detailed experimental protocols for this reaction.

Experimental Protocol 1: Bromination in Dichloromethane

This protocol describes the direct bromination of propiophenone in dichloromethane.

Procedure:

-

Dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a reaction vessel.

-

With stirring, add a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane dropwise to the propiophenone solution at 20°C.

-

After the addition is complete, continue to stir the reaction mixture for 30 minutes.

-

Following the reaction period, evaporate the solvent under reduced pressure.

-

The product, this compound, is obtained in quantitative yield and can be used directly for subsequent reactions.[3]

Experimental Protocol 2: Aluminum Chloride Catalyzed Bromination in Chloroform

This method utilizes a catalyst for the bromination of propiophenone.

Procedure:

-

To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a pinch of pre-ground aluminum chloride.

-

Add a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform dropwise to the reaction mixture with continuous stirring. The reaction mixture should decolorize instantaneously.

-

Cool the reaction vessel in an ice bath and stir overnight to facilitate the removal of the hydrobromic acid gas formed.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent from the filtrate by evaporation to yield approximately 22 g of an oily product, which is this compound.[4]

Table of Synthesis Components (Protocol 2):

| Component | Role | Quantity |

| Propiophenone | Reactant | 13.4 g (0.1 mol) |

| Bromine | Reactant | 5 ml (0.1 mol) |

| Anhydrous Chloroform | Solvent | 120 ml |

| Aluminum Chloride | Catalyst | A pinch |

Analytical Methods

The purity and identity of 2-bromopropiopiophenone can be determined using various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS protocol for the analysis of brominated aromatic ketones can be adapted for this compound.

Hypothetical GC-MS Conditions:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 50-400

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[5]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Hypothetical HPLC Conditions:

-

Column: C18 silica gel (Reversed-Phase)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can provide detailed information about the hydrogen and carbon framework of the molecule.[1][6]

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring.[1][7]

-

Mass Spectrometry (MS): As mentioned, GC-MS analysis provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.[1][8]

Visualizations

Synthesis of this compound

Caption: Chemical synthesis of this compound from Propiophenone.

General Experimental Workflow

References

- 1. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 2114-00-3 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(2114-00-3) 1H NMR [m.chemicalbook.com]

- 7. This compound(2114-00-3)FT-IR [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-Bromopropiophenone, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents detailed, generalized experimental protocols for determining the precise solubility and stability parameters of this compound.

Introduction to this compound

This compound (C₉H₉BrO) is an alpha-brominated ketone widely utilized as a precursor in the synthesis of a variety of pharmaceutical compounds and other organic molecules. Its reactivity makes it a valuable building block, but also necessitates a thorough understanding of its solubility and stability to ensure proper handling, storage, and reaction optimization. This guide aims to provide a foundational understanding of these properties for professionals in research and development.

Solubility of this compound

Qualitative Solubility

Based on available information, the solubility of this compound can be broadly categorized as follows:

| Solvent Category | Specific Solvents | Solubility Description | Citation |

| Polar Protic Solvents | Water | Insoluble | [1][2][3][4] |

| Methanol | Slightly Soluble | [2][3] | |

| Ethanol | Soluble | [1] | |

| Polar Aprotic Solvents | Acetone | Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [2][3] | |

| Diethyl Ether | Soluble | [1] | |

| Nonpolar Solvents | Chloroform | Slightly Soluble | [2][3] |

An estimated water solubility for this compound is approximately 312 mg/L at 25 °C.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a selection of relevant organic solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, etc.)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Data Presentation: The results should be tabulated, expressing solubility in units such as g/100 mL or mol/L for each solvent at each temperature.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the quantitative solubility of this compound.

Stability of this compound

The stability of this compound is a critical factor for its storage and use in synthesis. While it is generally considered stable under normal temperatures and pressures, it is sensitive to certain conditions.

General Stability Profile

-

Storage: It is recommended to store this compound in a refrigerator (2-8 °C).[2][6][7]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.

-

Light Sensitivity: this compound is noted to be light-sensitive.[2][3]

Forced Degradation Studies Protocol

To thoroughly investigate the stability of this compound, forced degradation studies are essential. These studies expose the compound to a range of stress conditions to identify potential degradation pathways and products.

Objective: To evaluate the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent in which this compound is soluble and stable (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (a method that can separate the intact compound from its degradation products)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

-

Thermal Degradation: Store a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At predefined time points, withdraw samples from each stress condition.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Determine the percentage of remaining this compound and the formation of any degradation products.

-

Data Presentation: The results should be presented in a table summarizing the percentage degradation under each stress condition.

Logical Flow for Forced Degradation Studies

Caption: A diagram illustrating the logical progression of forced degradation studies for this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While qualitative data provides a general understanding, there is a clear need for comprehensive quantitative studies to precisely define these properties. The experimental protocols provided herein offer a robust framework for researchers and drug development professionals to generate the necessary data to ensure the safe and effective use of this important chemical intermediate. The generation of such data will be invaluable for process optimization, formulation development, and regulatory submissions.

References

- 1. This compound [chembk.com]

- 2. This compound CAS#: 2114-00-3 [m.chemicalbook.com]

- 3. 2114-00-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 2114-00-3 [thegoodscentscompany.com]

- 6. 2-ブロモプロピオフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 2-Bromopropiophenone from Propiophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-bromopropiophenone from propiophenone, a key chemical transformation in organic synthesis. The document details the underlying reaction mechanism, various experimental protocols, and a compilation of quantitative and spectroscopic data to support research and development activities.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The synthesis of this compound from propiophenone proceeds via an acid-catalyzed α-bromination reaction. The mechanism involves the tautomerization of the ketone to its enol form, which then acts as a nucleophile to attack molecular bromine.

The key steps are:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propiophenone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

-

Enolization: A weak base, such as the conjugate base of the acid catalyst or another molecule of the ketone, removes a proton from the α-carbon, leading to the formation of the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to the formation of a bromonium ion intermediate.

-

Deprotonation: A base removes the proton from the oxygen atom, regenerating the carbonyl group and yielding the final product, this compound, along with hydrobromic acid (HBr) as a byproduct.

Technical Guide to 2-Bromopropiophenone (CAS 2114-00-3): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropiophenone, also known as α-bromopropiophenone, is an organic compound belonging to the class of α-bromo ketones.[1][2] With the CAS number 2114-00-3, this reactive intermediate is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2][3] Its utility lies in the strategic placement of a bromine atom on the alpha carbon of the propiophenone structure, which facilitates a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the application of this compound as a scaffold for compounds with significant biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and neurological effects.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[2] It is sparingly soluble in water but shows good solubility in many organic solvents such as ethanol, ether, acetone, and chloroform.[3][4] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2114-00-3 | [5] |

| Molecular Formula | C₉H₉BrO | [5][6] |

| Molecular Weight | 213.07 g/mol | [5] |

| Boiling Point | 245-250 °C | [5] |

| Density | 1.4 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.571 | [5] |

| Flash Point | > 110 °C (> 230 °F) | [7] |

| SMILES | CC(Br)C(=O)c1ccccc1 | [6] |

| InChI | InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | [2] |

| InChIKey | WPDWOCRJBPXJFM-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of propiophenone. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propiophenone

-

Bromine

-

Dichloromethane

-

Saturated sodium sulfate solution (optional, for alternative workup)

Procedure:

-

Dissolve propiophenone (0.5 mol) in 500 ml of dichloromethane.

-

Prepare a solution of bromine (0.51 mol) in 100 ml of dichloromethane.

-

Add the bromine solution dropwise to the propiophenone solution at 20°C.

-

After 30 minutes, evaporate the solvent. The this compound is obtained in quantitative yield and can be used directly in subsequent reactions.

An alternative procedure involves suspending propiophenone in a saturated aqueous solution of sodium sulfate, which simplifies the workup by allowing the denser product to be easily separated.

Biological Activities and Therapeutic Potential of Derivatives

While this compound itself is primarily a reactive intermediate, its derivatives have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery and development.

Anticancer, Antimicrobial, and Anti-inflammatory Activities

Brominated propiophenone derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The introduction of the bromine atom can enhance the pharmacological profile of the parent propiophenone molecule.[1]

Mechanism of Action: ROS-Mediated Apoptosis and NF-κB Inhibition

A plausible mechanism for the anticancer activity of brominated propiophenones is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Elevated ROS levels within cancer cells lead to oxidative stress and trigger programmed cell death.

Furthermore, these compounds may exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a crucial regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

Neurological Applications: Synthesis of Bupropion Analogues

This compound derivatives are valuable precursors in the synthesis of compounds targeting the central nervous system. A notable example is the synthesis of bupropion analogues for smoking cessation.[8] Bupropion is known to inhibit the reuptake of dopamine and norepinephrine and acts as an antagonist of nicotinic acetylcholine receptors (nAChRs).[8]

In a study by Carroll et al., 2-bromo-3'-bromopropiophenone was used as a starting material to synthesize a series of bupropion analogues.[8] These analogues were evaluated for their ability to inhibit monoamine uptake and antagonize nAChRs. Some of the synthesized compounds showed higher inhibitory potencies than bupropion at the dopamine transporter (DAT), norepinephrine transporter (NET), and α3β4* nAChRs.[8]

Table of Biological Activity for Bupropion Analogues (Derived from a Bromopropiophenone Scaffold)

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | α3β4* nAChR IC₅₀ (μM) | α4β2 nAChR IC₅₀ (μM) |

| Bupropion (2a) | 1300 | 1360 | 1.9 | >30 |

| Analogue 2x | 31 | 180 | 0.62 | 9.8 |

Data extracted from Carroll et al. (2012).[8]

This research highlights the potential of using this compound as a scaffold to develop novel therapeutics for nicotine addiction and potentially other neurological disorders.

Experimental Protocols for Biological Evaluation

To facilitate further research, the following are generalized protocols for key biological assays relevant to the activities of bromopropiophenone derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

Cell culture medium

-

Bromopropiophenone derivatives

-

MTT solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the bromopropiophenone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Broth medium (e.g., Mueller-Hinton broth)

-

Bromopropiophenone derivatives

-

Incubator

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the bromopropiophenone derivatives in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Data Acquisition: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Safety Information

This compound is considered hazardous and should be handled with appropriate safety precautions. It can cause skin and respiratory irritation.[2] It is essential to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

This compound (CAS 2114-00-3) is a versatile and reactive chemical intermediate with significant potential in drug discovery and development. While the compound itself is primarily a building block, its derivatives have demonstrated a broad range of promising biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The ability to serve as a scaffold for compounds that can modulate key biological targets, such as the NF-κB pathway and monoamine transporters, makes this compound a valuable tool for medicinal chemists and pharmacologists. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 3. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 7. This compound, 2114-00-3 [thegoodscentscompany.com]

- 8. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Bromopropiophenone (CAS No. 2114-00-3). The information herein is compiled to guide laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a chemical that poses several health and physical hazards. It is classified as a hazardous substance and requires careful handling to avoid adverse effects.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute toxicity, Oral (Category 4)[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]

-

Acute toxicity, Inhalation (Category 3, as per some sources)[2][3][4]

Signal Word: Warning[1] or Danger[2][3][4]

Hazard Statements:

It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[6]

Quantitative Hazard and Physical Property Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO[1] |

| Molecular Weight | 213.07 g/mol [1] |

| Appearance | Light yellow liquid[1] |

| Boiling Point | 245 - 250 °C (473 - 482 °F)[1] |

| Flash Point | > 110 °C (> 230 °F)[1] |

| Specific Gravity | 1.400[1] |

| Refractive Index | n20/D 1.571 |

Table 2: Hazard Ratings

| Rating System | Value |

| NFPA Rating | Health: 2, Flammability: 1, Instability: 0[6] |

Experimental Protocols for Safe Handling

Adherence to strict protocols is crucial when working with this compound to minimize exposure and ensure safety.

Engineering Controls

-

Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[7] Local exhaust ventilation should be used to keep airborne concentrations below permissible exposure limits.[6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[6][8] | To protect against splashes and airborne particles that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.[6][8] | To prevent skin contact and absorption. Phenolic compounds can penetrate many common glove materials. |

| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised.[6][8] | To minimize skin exposure. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7][8] | To prevent inhalation of vapors. |

Handling and Storage Procedures

-

Handling:

-

Storage:

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

Table 4: First Aid Protocols

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell.[1][6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][6] |

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[7]

-

General Procedure:

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

-

Unsuitable Extinguishing Media: Do not use a water jet, as this will spread the fire.[9]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen halides may be generated by thermal decomposition or combustion.[1][6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][6]

Waste Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Visualized Safety Workflows and Hazard Relationships

To further clarify the safety protocols and hazard interactions, the following diagrams are provided.

Caption: A step-by-step workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. canbipharm.com [canbipharm.com]

- 4. This compound | 2114-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. physics.purdue.edu [physics.purdue.edu]

Spectral Data and Analysis of 2-Bromopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromopropiophenone (α-Bromopropiophenone), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, outlines representative experimental protocols for acquiring such data, and includes a visualization of the compound's mass spectral fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, compiled from various spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.4 - 8.1 | Multiplet | - | Aromatic Protons (C₆H₅) |

| ~5.3 | Quartet | ~6.8 | Methine Proton (-CHBr) |

| ~1.9 | Doublet | ~6.8 | Methyl Protons (-CH₃) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Carbonyl Carbon (C=O) |

| ~134 | Aromatic Carbon (ipso-C) |

| ~128 - 133 | Aromatic Carbons (CH) |

| ~43 | Methine Carbon (-CHBr) |

| ~22 | Methyl Carbon (-CH₃) |

Note: These are approximate chemical shifts. The carbonyl carbon is characteristically found in the downfield region of the spectrum.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2980, 2930 | Aliphatic C-H Stretch |

| ~1685 | C=O Stretch (Aromatic Ketone) |

| ~1595, 1450 | C=C Aromatic Ring Stretch |

| ~1260 | C-C(=O)-C Stretch |

| ~690, 750 | C-H Bending (Aromatic) |

| ~600 | C-Br Stretch |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Proposed Fragment |

| 212/214 | Low | [M]⁺ (Molecular Ion with ⁷⁹Br/⁸¹Br) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Medium | [C₄H₃]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

While specific experimental parameters for the publicly available spectra of this compound are not consistently provided, the following sections outline representative protocols for acquiring NMR, IR, and MS data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The Free Induction Decay (FID) is averaged over 16-32 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. Typical parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing : The acquired FIDs are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Separation : The sample is typically introduced via a Gas Chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation : A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.

-

GC Conditions : A non-polar capillary column (e.g., DB-5ms) is often used. A typical temperature program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound. Helium is typically used as the carrier gas.

-

MS Conditions : The separated compound enters the mass spectrometer. Electron Ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Fragmentation Pathway

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The primary fragmentation involves an alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. This leads to the formation of the highly stable benzoyl cation.

Fragmentation Pathway of this compound

The fragmentation is initiated by the ionization of the this compound molecule. The most favorable fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, resulting in the loss of a •CH(Br)CH₃ radical and the formation of the benzoyl cation (m/z 105), which is often the base peak. This stable cation can then lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (m/z 77). Subsequent fragmentation of the phenyl ring can lead to the formation of smaller ions, such as the ion at m/z 51.

A Technical Guide to 98% Pure 2-Bromopropiophenone for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 98% pure 2-Bromopropiophenone (CAS No. 2114-00-3), a key chemical intermediate in pharmaceutical synthesis. This document outlines commercial suppliers, detailed technical specifications, relevant experimental protocols, and the synthetic pathways in which this compound plays a crucial role.

Commercial Availability and Purity Specifications

This compound is commercially available from a range of chemical suppliers, with purity levels varying to meet different research and manufacturing needs. While many suppliers offer grades of 95% or >96%, sourcing a minimum purity of 98% is achievable and often critical for pharmaceutical applications to minimize side reactions and ensure the integrity of the final active pharmaceutical ingredient (API).

Notable Commercial Suppliers

Several chemical manufacturers and distributors list this compound. For researchers requiring 98% purity, it is advisable to request lot-specific Certificates of Analysis (CoA) to confirm purity and impurity profiles. Some suppliers that offer high-purity grades include:

-

Skyrun Industrial: Lists this compound with a minimum assay of 98%.

-

Simson Pharma Limited: Provides high-quality this compound and offers a Certificate of Analysis with each compound, where specific purity grades can be requested.[1]

-

TCI America: Offers this compound with a purity of >96.0% as determined by Gas Chromatography (GC).[2]

-

Sigma-Aldrich (Merck): Provides this compound, though their standard grade is often listed at 95% purity.

-

Lab Pro Inc.: Supplies this compound with a minimum purity of 96.0% (GC).[3]

-

Santa Cruz Biotechnology: Offers this compound with a purity of ≥96%.

It is imperative for drug development professionals to verify the purity and impurity profile from the supplier's CoA prior to use in GMP processes.

Quantitative Data and Physical Properties

The following table summarizes the typical quantitative data and physical properties of 98% pure this compound, compiled from various supplier technical data sheets and chemical databases.

| Parameter | Value | Analytical Method |

| Chemical Formula | C₉H₉BrO | - |

| Molecular Weight | 213.07 g/mol | - |

| CAS Number | 2114-00-3 | - |

| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Boiling Point | 245-250 °C (lit.) | - |

| Density | 1.4 g/mL at 25 °C (lit.) | - |

| Refractive Index | n20/D 1.571 (lit.) | Refractometry |

| Major Impurities | Propiophenone, Dibromopropiophenone isomers | GC-MS |

| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate. | - |

Note: Values presented are typical and may vary between batches and suppliers. Always refer to the lot-specific Certificate of Analysis for precise data.

Key Experimental Protocols

This compound is a versatile reagent in organic synthesis. Below are detailed methodologies for its synthesis and its application in the preparation of pharmaceutical intermediates.

Synthesis of this compound via Bromination of Propiophenone

This protocol describes the alpha-bromination of propiophenone to yield this compound.

Materials:

-

Propiophenone (1.0 eq)

-

Bromine (1.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

Aluminum chloride (catalytic amount, optional)

Procedure:

-

A solution of propiophenone in dichloromethane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

-

For catalyzed reactions, a small amount of aluminum chloride is added.

-

A solution of bromine in dichloromethane is added dropwise to the propiophenone solution at a controlled temperature, often at 20°C.[4]

-

The reaction mixture is stirred for a specified period, typically 30 minutes to several hours, until the reaction is complete (monitored by TLC or GC).[4]

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Synthesis of Cathinone Derivatives using this compound

This compound is a well-documented precursor in the synthesis of substituted cathinones, a class of compounds with significant interest in pharmacology and neuroscience. The following is a general procedure for the synthesis of a cathinone derivative via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Methylamine hydrochloride (or other primary/secondary amine) (1.1 eq)

-

Triethylamine (or another suitable base) (2.2 eq)

-

Toluene or Dichloromethane

-

Hydrochloric acid (for salt formation)

Procedure:

-

A solution of this compound in toluene or dichloromethane is prepared in a reaction vessel.

-

In a separate vessel, the desired amine hydrochloride is reacted with the base to generate the free amine.

-

The free amine solution is then added dropwise to the solution of this compound with stirring.

-

The reaction mixture is stirred at room temperature for an extended period, often 24-48 hours, to ensure complete reaction.

-

After the reaction is complete, the mixture is washed with water.

-

The organic layer is then extracted with an aqueous solution of hydrochloric acid to convert the cathinone derivative into its hydrochloride salt, which is water-soluble.

-

The aqueous layer is collected, and the solvent is evaporated to yield the crude hydrochloride salt of the cathinone derivative.

-

The crude product can be further purified by recrystallization.

Mandatory Visualizations

Synthetic Pathway of a Cathinone Derivative from this compound

The following diagram illustrates the key steps in the synthesis of a generic N-methylcathinone derivative starting from propiophenone, with this compound as a critical intermediate.

Caption: Synthetic workflow for N-methylcathinone derivatives via this compound.

Logical Relationship in Analytical Characterization

The diagram below outlines the logical workflow for the analytical characterization of high-purity this compound.

Caption: Logical workflow for the analytical characterization of this compound.

Biological Context and Significance

While this compound is primarily an intermediate and not an active pharmaceutical ingredient, its derivatives, particularly substituted cathinones, have significant biological activity. These compounds often act as stimulants of the central nervous system by modulating the release and reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] The α-bromoketone functional group is a reactive moiety that allows for the facile synthesis of a wide range of heterocyclic compounds with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] Therefore, the purity and characterization of this compound are of utmost importance for researchers developing novel therapeutics targeting the central nervous system and other biological pathways.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Role of α-Bromopropiophenone in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromopropiophenone, a halogenated ketone, serves as a pivotal intermediate in a variety of organic transformations. Its inherent reactivity, stemming from the presence of a carbonyl group and an adjacent bromine atom, makes it a valuable building block for the synthesis of a diverse array of organic molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the primary applications of α-bromopropiophenone, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Core Applications in Organic Synthesis

The utility of α-bromopropiophenone is most prominently demonstrated in three key areas of organic synthesis: as a precursor for pharmaceutical compounds, in the construction of heterocyclic systems, and as a substrate for molecular rearrangements.

Precursor in Pharmaceutical Synthesis: The Gateway to Ephedrine and Cathinone Derivatives

α-Bromopropiophenone is a crucial starting material in the synthesis of several physiologically active compounds, most notably ephedrine and its derivatives, as well as synthetic cathinones.

The synthesis of racemic ephedrine from α-bromopropiophenone is a well-established multi-step process. The pathway involves the initial amination of α-bromopropiophenone to form an aminoketone intermediate, which is subsequently reduced to the final aminoalcohol product.

Experimental Workflow: Synthesis of Ephedrine

Caption: Synthetic pathway from α-bromopropiophenone to racemic ephedrine.

Experimental Protocol: Synthesis of α-Methylaminoethyl Phenyl Ketone

A common procedure involves the reaction of α-bromopropiophenone with methylamine in a suitable solvent like benzene or alcohol. It is crucial to control the temperature, often by cooling with ice, as the reaction can be exothermic. The reaction mixture is typically allowed to stand for 24 hours, during which the hydrobromide salt of methylamine precipitates. The excess solvent is then evaporated, and the residue is neutralized with hydrochloric acid to yield α-methylaminoethyl phenyl ketone hydrochloride.[1]

Experimental Protocol: Reduction to Ephedrine

The hydrochloride salt of α-methylaminoethyl phenyl ketone is dissolved in alcohol, and a platinum black catalyst is introduced. The mixture is then agitated under a slight pressure of hydrogen gas. Upon absorption of the theoretical amount of hydrogen, the reaction is stopped to prevent over-reduction. After filtering out the catalyst, the alcoholic solution is concentrated to yield the hydrochloride salt of ephedrine.[1]

| Starting Material | Product | Reagents | Catalyst | Yield | Reference |

| α-Bromopropiophenone | α-Methylaminoethyl Phenyl Ketone | Methylamine, Benzene/Alcohol, HCl | - | 70-74% | [2] |

| α-Methylaminoethyl Phenyl Ketone HCl | Racemic Ephedrine HCl | Hydrogen | Platinum Black | >70% | [1] |

α-Bromopropiophenone and its substituted analogues are key precursors in the synthesis of various synthetic cathinones. The general strategy involves the reaction of the α-bromoketone with a primary amine, such as methylamine, to introduce the amino group. For instance, ring-substituted N-methylcathinone derivatives are synthesized by reacting the appropriately substituted bromopropiophenone with methylamine.[3]

Logical Relationship: Synthesis of Cathinone Derivatives

Caption: General synthetic route to cathinone derivatives.

Building Blocks for Heterocycles: The Hantzsch Thiazole Synthesis

α-Bromopropiophenone is a classic substrate in the Hantzsch thiazole synthesis, a powerful method for constructing the thiazole ring system, which is a prevalent scaffold in many biologically active molecules. The reaction involves the condensation of an α-haloketone with a thioamide.

Mechanism of Hantzsch Thiazole Synthesis

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of α-bromopropiophenone, displacing the bromide ion. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Equimolar amounts of α-bromopropiophenone and thiourea are refluxed in ethanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium carbonate solution, to precipitate the product. The resulting solid is collected by filtration and can be purified by recrystallization.

Quantitative Data for a Representative Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | 2-Amino-4-phenylthiazole | 99% | [4] |

Spectroscopic Data for 2-Amino-4-phenylthiazole Derivatives

| Compound | 1H NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| 2-(Alanyl)-amino-4-phenylthiazole | 8.0 (1H, s, -NH), 7.9-7.4 (5H, m, aromatic-H), 6.2 (1H, s, -CH of thiazole), 4.9 (1H, m, α-H), 1.7 (3H, m, CH3) | [M+1]+ 248 | [5] |

| 2-(Valyl)-amino-4-phenylthiazole | 8.0 (1H, s, -NH), 7.7-7.3 (5H, m, aromatic-H), 6.2 (1H, s, -CH of thiazole), 4.6 (1H, m, α-H), 1.2 (1H, m, β-H), 1.01(6H, d, CH3) | [M+1]+ 278 | [5] |

Substrate for Molecular Rearrangements: The Favorskii Rearrangement

α-Halo ketones, such as α-bromopropiophenone, are known to undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. This reaction often proceeds through a cyclopropanone intermediate.

Mechanism of the Favorskii Rearrangement

The reaction is initiated by the abstraction of an α-proton by a base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack to form a cyclopropanone intermediate, with the expulsion of the halide ion. The cyclopropanone is then attacked by a nucleophile (such as a hydroxide or alkoxide ion), leading to the opening of the three-membered ring and subsequent formation of a carboxylic acid or ester.

Signaling Pathway: Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement of an α-halo ketone.

Conclusion

α-Bromopropiophenone is a versatile and highly valuable reagent in organic synthesis. Its utility as a precursor for important pharmaceuticals like ephedrine and synthetic cathinones, its role in the construction of heterocyclic systems via the Hantzsch thiazole synthesis, and its potential as a substrate for the Favorskii rearrangement underscore its significance. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for chemists in academia and industry, enabling the efficient and effective utilization of this important synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: Reaction of 2-Bromopropiophenone with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-halo ketones are versatile intermediates in organic synthesis, acting as potent alkylating agents.[1][2] Specifically, 2-bromopropiophenone and its derivatives are key precursors in the synthesis of various N-substituted compounds. The reaction of these α-halo ketones with primary amines is a fundamental method for producing β-keto-amines. This class of compounds is significant in medicinal chemistry and pharmacology, as it includes substituted cathinones, which are of interest for their psychoactive properties and as reference standards in forensic analysis.[3][4][5][6] This document outlines the reaction mechanism, provides a summary of experimental data, and details a protocol for a representative synthesis.

Reaction Mechanism and Theory

The reaction between an α-halo ketone, such as this compound, and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7]

-

Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic α-carbon (the carbon atom bonded to the bromine), which is activated by the adjacent electron-withdrawing carbonyl group.[8]

-

Transition State: A transient pentacoordinate transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.

-

Displacement & Deprotonation: The bromide ion is displaced as a leaving group. An intermediate ammonium salt is formed, which is then deprotonated by a base (either another molecule of the primary amine or an added base like triethylamine) to yield the final β-keto-amine product and a corresponding ammonium salt.[7][9]

Caption: General SN2 reaction mechanism.

Applications in Drug Development & Forensic Science

The primary application of this reaction is the synthesis of substituted cathinones, which are β-keto analogues of phenethylamines.[5]

-

Mephedrone (4-Methylmethcathinone): Synthesized by reacting 2-bromo-4'-methylpropiophenone with methylamine.[3][10]

-

Ethcathinone: Synthesized from this compound and ethylamine.[11]

-

N-Substituted Cathinone Derivatives: The reaction is adaptable for a wide range of primary amines, allowing for the creation of a library of cathinone derivatives for structure-activity relationship (SAR) studies.[12]

These compounds serve as analytical standards for forensic laboratories to detect and quantify controlled substances in illicit materials.[3][4]

Summary of Experimental Data

The following table summarizes reaction conditions for the synthesis of cathinone analogues, primarily focusing on the well-documented synthesis of mephedrone.

| Substrate | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-4'-methylpropiophenone | Methylamine HCl | Triethylamine | - | Reflux | - | - | [10][13] |

| 2-Bromo-4'-methylpropiophenone | Methylamine HCl | NaOH | Toluene | 25 | 32 | - | [3][4] |

| 2-Bromo-4'-methylpropiophenone | Methylamine | - | - | Reflux | - | 45 | [14] |

| Propiophenone (via bromination) | Methylamine HCl | Triethylamine | Dichloromethane | - | - | - | [9] |

Detailed Experimental Protocol: Synthesis of 4-Methylmethcathinone (Mephedrone)

This protocol is a representative example adapted from published syntheses.[3][4] Disclaimer: This protocol is for informational and research purposes only. The synthesized product is a controlled substance in many jurisdictions. All procedures should be performed by qualified personnel in a properly equipped chemical laboratory, adhering to all applicable laws and safety regulations.

5.1 Materials & Reagents

-